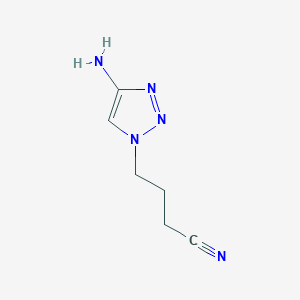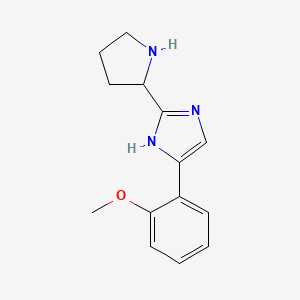
4-(2-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenyl group attached to an imidazole ring, which is further substituted with a pyrrolidinyl group. The combination of these functional groups imparts distinct chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzaldehyde with pyrrolidine to form an intermediate Schiff base, which is then cyclized with an appropriate reagent to yield the imidazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as enhanced reaction efficiency, better control over reaction parameters, and improved safety. The use of continuous flow processes can also lead to higher yields and reduced production costs.
化学反応の分析
Types of Reactions
4-(2-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-(2-hydroxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole, while reduction of the imidazole ring may produce a partially or fully saturated imidazole derivative.
科学的研究の応用
4-(2-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(2-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(2-Hydroxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole
- 4-(2-Chlorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole
- 4-(2-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole
Uniqueness
4-(2-Methoxyphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
特性
分子式 |
C14H17N3O |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
5-(2-methoxyphenyl)-2-pyrrolidin-2-yl-1H-imidazole |
InChI |
InChI=1S/C14H17N3O/c1-18-13-7-3-2-5-10(13)12-9-16-14(17-12)11-6-4-8-15-11/h2-3,5,7,9,11,15H,4,6,8H2,1H3,(H,16,17) |
InChIキー |
BWTANHSHLWNNJB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=CN=C(N2)C3CCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(4-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13169685.png)
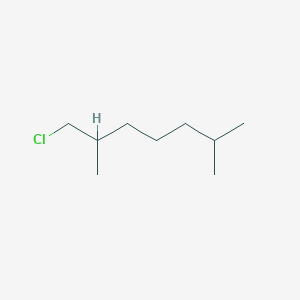
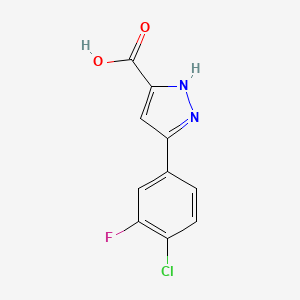

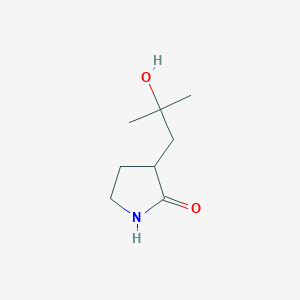

![2-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B13169713.png)
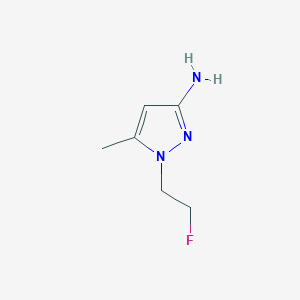
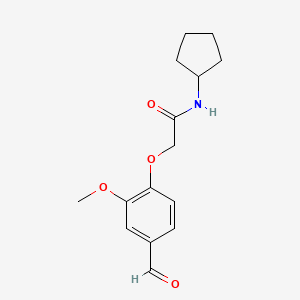

![4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)

